2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazin-4-one core
Preparation Methods
The synthesis of 2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d][1,3]oxazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The 3-bromophenyl and 4-methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(3-bromophenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one include:
4-bromo-N,N-bis(4-methoxyphenyl)aniline: This compound shares a bromophenyl group but differs in its overall structure and properties.
4-(4-bromophenyl)-2-methyl-1,3-oxazole: Another bromophenyl-containing compound with distinct chemical behavior.
The uniqueness of this compound lies in its specific thieno[2,3-d][1,3]oxazin-4-one core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H12BrNO2S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(4-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C19H12BrNO2S/c1-11-5-7-12(8-6-11)15-10-24-18-16(15)19(22)23-17(21-18)13-3-2-4-14(20)9-13/h2-10H,1H3 |
InChI Key |
VGQQRBPRRKLOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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